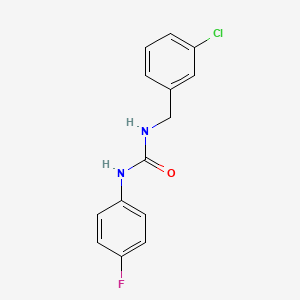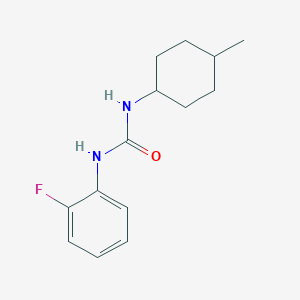![molecular formula C20H25N3O2 B4285228 N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285228.png)
N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, also known as EPPU, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. It has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been shown to have various biochemical and physiological effects in different disease models. In addition to its anti-inflammatory and antitumor effects, N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has also been shown to improve glucose tolerance in a mouse model of type 2 diabetes. It has also been shown to reduce oxidative stress and improve mitochondrial function in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is its broad range of potential therapeutic applications, making it a versatile compound for scientific research. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of focus is its potential use in treating inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea and to optimize its pharmacokinetic properties for therapeutic use.
In conclusion, N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is a synthetic compound with potential therapeutic applications in various disease models. Its anti-inflammatory, antitumor, and other biochemical and physiological effects make it a promising candidate for further scientific research.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been studied for its potential therapeutic applications in various disease models. One study found that N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea exhibited anti-inflammatory effects in a mouse model of acute lung injury, suggesting its potential use in treating respiratory disorders. Another study demonstrated that N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea had antitumor activity in vitro and in vivo, indicating its potential use in cancer therapy.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-11-9-18(10-12-19)22-20(24)21-17-7-5-16(6-8-17)15-23-13-3-4-14-23/h5-12H,2-4,13-15H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZURKOSIFWMHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)
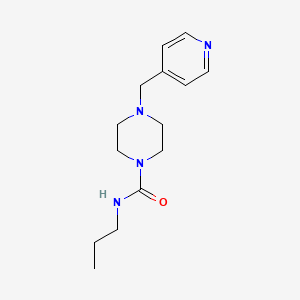
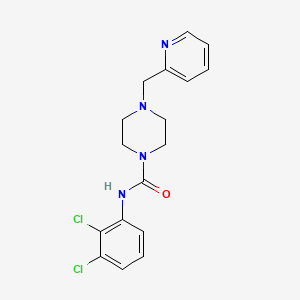
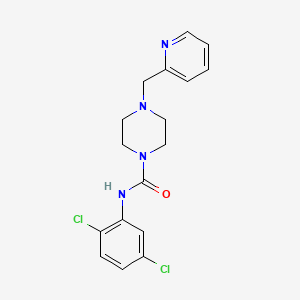

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285185.png)
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285201.png)
![N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285208.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285214.png)

